Tenuifoliose J

カタログ番号 B3028029

CAS番号:

147742-14-1

分子量: 1309.2 g/mol

InChIキー: IMBDWRYPYUQSAB-KLCVKJMQSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

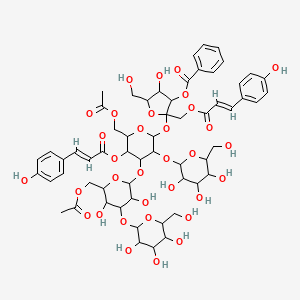

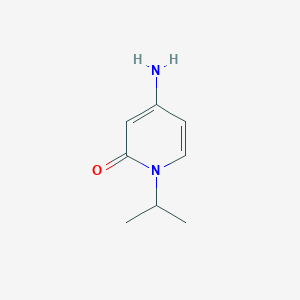

Tenuifoliose J is an oligosaccharide ester found in Polygalae Radix, the dry root of Polygala tenuifolia Willd . It’s one of the main active components which executes the neuropharmacological activities like anti-depression, anti-dementia, and neuroprotection .

Synthesis Analysis

Tenuifoliose J is one of the oligosaccharides, called tenuifolioses G-P, that were isolated from the roots of Polygala tenuifolia Willd . These oligosaccharides were esterified with acetic, benzoic, p-coumaric and/or ferulic acid .科学的研究の応用

Tenuifoliose Q and Tenuifoliose G-P: Oligosaccharide Multi-Esters

- Tenuifoliose Q and Tenuifoliose G-P are oligosaccharide esters derived from the root of Polygala tenuifolia Willd .

- These compounds have been structurally elucidated through spectroscopic and physiochemical analysis, indicating their complexity and potential for diverse applications in scientific research (Jiang & Tu, 2003); (Miyase, Iwata, & Ueno, 1991).

Neuroprotective and Cognitive Enhancement Properties

- Tenuifolin , extracted from Polygala tenuifolia Willd, demonstrates protective effects against neuroinflammation and oxidative stress , potentially useful for Alzheimer's disease research and treatment (Chen & Jia, 2020).

- It also shows promising results in ameliorating cognitive deficits caused by sleep deprivation, suggesting applications in studying sleep-related cognitive impairments (Jiang et al., 2023).

Chemical Composition Analysis for Breeding

- Chemical analysis of different Polygala tenuifolia varieties, including their oligosaccharides content like tenuifoliose K, supports breeding programs and enhances understanding of its chemical composition (Bai et al., 2015).

Anti-Inflammatory Properties

- Tenuifoliside A, isolated from Polygala tenuifolia, has shown anti-inflammatory effects in macrophages, inhibiting production of inflammatory cytokines and revealing potential therapeutic applications for inflammatory diseases (Kim et al., 2013).

Role in Adenosine Biosynthesis

- Research on Paecilomyces tenuipes revealed genes involved in adenosine biosynthesis, providing insights into improving adenosine production for scientific applications (Han et al., 2020).

Cytoprotective Activity

- Sugar esters and xanthones from Polygala tenuifolia roots, including new compounds like tenuifolisides F-G and tenuifolioses W-Z, have shown cytoprotective activity , indicating potential in cell protection and therapy studies (Yang et al., 2022).

Impact on ERK and PI3K Pathways in Glioma Cells

- Tenuifoliside A affects the ERK and PI3K pathways in glioma cells, offering insights into the molecular mechanisms of its neuroprotective and anti-apoptotic effects , relevant for brain cancer and neurological disorder research (Dong et al., 2014).

Alzheimer's Disease Research

- Tenuifolin has been shown to ameliorate chronic stress-induced cognitive impairment and protect neurons in Alzheimer's disease models, suggesting its potential as a therapeutic agent (Wang et al., 2022); (Wang et al., 2019).

Sleep-Enhancing Effects

- Tenuifolin exhibits sleep-enhancing effects in mice, mediated by GABAergic and noradrenergic systems, offering potential applications in sleep disorder treatments (Cao et al., 2016).

Preparative Procedure for Acylated Pentasaccharides

- An efficient preparative procedure for acylated pentasaccharides like tenuifoliose I, H, and A from Polygalae Radix has been developed, crucial for their large-scale preparation and further research (Qiyuan et al., 2015).

作用機序

特性

IUPAC Name |

[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H72O33/c1-26(63)79-23-36-42(71)50(87-55-46(75)44(73)40(69)33(20-60)82-55)48(77)57(84-36)88-51-49(86-39(68)19-13-29-10-16-32(66)17-11-29)37(24-80-27(2)64)85-58(52(51)89-56-47(76)45(74)41(70)34(21-61)83-56)92-59(25-81-38(67)18-12-28-8-14-31(65)15-9-28)53(43(72)35(22-62)91-59)90-54(78)30-6-4-3-5-7-30/h3-19,33-37,40-53,55-58,60-62,65-66,69-77H,20-25H2,1-2H3/b18-12+,19-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBDWRYPYUQSAB-KLCVKJMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC=C(C=C7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H72O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tenuifoliose J | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-[(3-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027947.png)

![1-[2-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B3027948.png)

![tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3027949.png)

![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B3027952.png)

![2-[4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3027957.png)

![2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid](/img/structure/B3027958.png)

![6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027960.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B3027962.png)

![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)